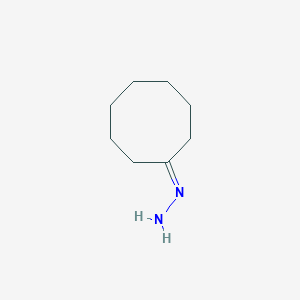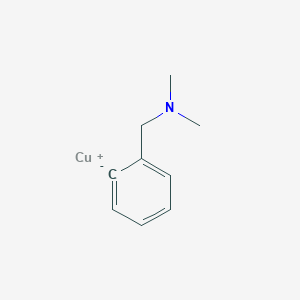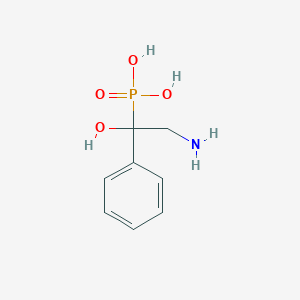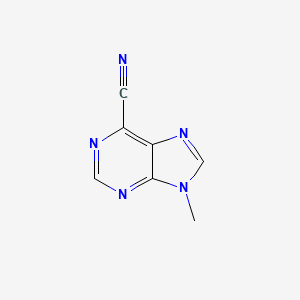
9-Methylpurine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-9-methylpurine is a derivative of purine, a heterocyclic aromatic organic compound Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Cyano-9-methylpurine can be synthesized through several methods. One efficient method involves the conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines. This reaction is carried out with methanol or ethanol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature. The nucleophilic attack by the primary alcohol occurs selectively on the cyano carbon atom, leading to 6-alkoxyformimidoylpurines in good yields. Heating the reaction mixture to temperatures greater than or equal to 78°C leads to nucleophilic substitution of the substituent in the 6-position by the alkoxy group, generating the corresponding 6-alkoxypurines .
Industrial Production Methods
Industrial production methods for 6-cyano-9-methylpurine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-9-methylpurine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the cyano group can be converted into other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-cyano-9-methylpurine include methanol, ethanol, DBU, and methylamine. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to above 78°C .
Major Products Formed
Major products formed from the reactions of 6-cyano-9-methylpurine include 6-alkoxyformimidoylpurines and 6-alkoxypurines. These products can serve as intermediates for further chemical modifications .
Aplicaciones Científicas De Investigación
6-Cyano-9-methylpurine has several scientific research applications:
Biology: Purine derivatives, including 6-cyano-9-methylpurine, are studied for their roles in biological processes and potential as therapeutic agents.
Medicine: Research into purine derivatives explores their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Purine derivatives are used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-cyano-9-methylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. As a purine derivative, it can interfere with nucleic acid synthesis and function, potentially leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This mechanism is similar to that of other purine analogs used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-cyano-9-methylpurine include:
- 6-Cyanopurine
- 9-Methylpurine
- 6-Methylpurine
Uniqueness
6-Cyano-9-methylpurine is unique due to the presence of both a cyano group at the 6-position and a methyl group at the 9-position. This combination of functional groups imparts distinct chemical properties and potential biological activities compared to other purine derivatives .
Propiedades
IUPAC Name |
9-methylpurine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-12-4-11-6-5(2-8)9-3-10-7(6)12/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDPKVPZPAZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
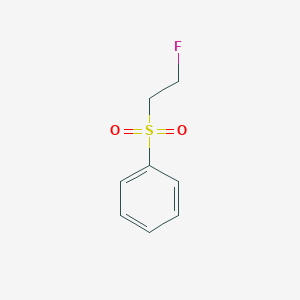

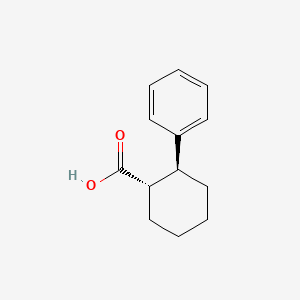
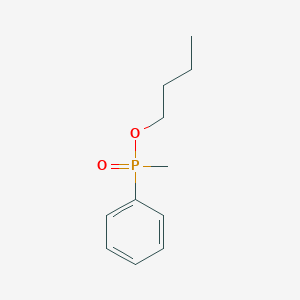
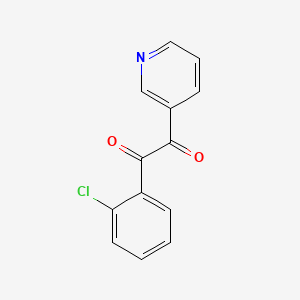
![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
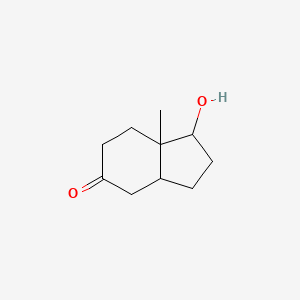
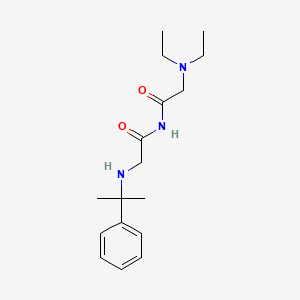

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
